4-cyano-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
4-cyano-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a pyridazinone-based sulfonamide derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted with a cyclopropyl group at position 3. The benzenesulfonamide moiety is linked via an ethyl chain to the pyridazinone ring, with a cyano group at the para position of the benzene ring.
The cyclopropyl group in the target compound may enhance metabolic stability or modulate steric interactions compared to bulkier substituents like benzyloxy or methoxyphenyl .
Properties
IUPAC Name |
4-cyano-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c17-11-12-1-5-14(6-2-12)24(22,23)18-9-10-20-16(21)8-7-15(19-20)13-3-4-13/h1-2,5-8,13,18H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEOSPXFWUPDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyano-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₁₈N₄O₂S
- Molecular Weight : 358.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyridazinone core suggests potential interactions with phosphodiesterases (PDEs), which are critical in regulating cyclic nucleotide levels in cells. Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP), influencing various physiological processes such as inflammation and cell proliferation .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyridazinones have shown efficacy against several cancer cell lines, including breast and colon cancer, by inducing apoptosis and inhibiting tumor growth .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| HT-29 | 8.7 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. The sulfonamide group contributes to its antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 32 µg/mL | Bacteriostatic |
| S. aureus | 16 µg/mL | Bactericidal |
Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers evaluated the antitumor effects of a series of pyridazinone derivatives, including the target compound. The study found that treatment with these compounds resulted in significant tumor regression in mouse models, highlighting their potential as therapeutic agents against solid tumors .
Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial efficacy of sulfonamide derivatives against resistant strains of bacteria. The results indicated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating infections caused by resistant pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The target compound shares structural similarities with several pyridazinone and sulfonamide derivatives. Key differences lie in substituent groups, core heterocycles, and molecular properties:
Key Observations:
- Cyclopropyl vs.
- Cyano vs. Chloro/Methoxy: The 4-cyano group in the target compound introduces strong electron-withdrawing effects, which may enhance interactions with polar enzyme active sites compared to chloro or methoxy substituents .
- Core Heterocycle: Pyridazinones (target, 5a, ) are structurally distinct from triazines (), with pyridazinones offering a ketone oxygen for hydrogen bonding, whereas triazines provide multiple nitrogen sites for π-π interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
